molecular formula C7H10N2O4S B2491884 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid CAS No. 1710661-70-3

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

Cat. No.: B2491884
CAS No.: 1710661-70-3
M. Wt: 218.23
InChI Key: PLGREASASWPYIN-UHFFFAOYSA-N
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Description

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing ethyl and methyl groups along with sulfur and nitrogen sources. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in various functionalized derivatives of the compound.

Scientific Research Applications

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups

Properties

IUPAC Name

2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-9-4-6(7(10)11)5(2)8-14(9,12)13/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGREASASWPYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=NS1(=O)=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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